molecular formula C19H21N3O5S B11133635 propan-2-yl 2-ethyl-7-methyl-5-(3-nitrophenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

propan-2-yl 2-ethyl-7-methyl-5-(3-nitrophenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B11133635
M. Wt: 403.5 g/mol
InChI Key: LFEPLMKZOTYFFP-UHFFFAOYSA-N
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Description

Propan-2-yl 2-ethyl-7-methyl-5-(3-nitrophenyl)-3-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound that belongs to the class of thiazolopyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a thiazolopyrimidine core, which is a fused heterocyclic system, along with various substituents that contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propan-2-yl 2-ethyl-7-methyl-5-(3-nitrophenyl)-3-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate typically involves multi-step reactions starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The synthesis begins with the formation of the thiazole ring through a cyclization reaction involving a thiourea derivative and a haloketone.

    Construction of the Pyrimidine Ring: The thiazole intermediate is then reacted with a suitable amidine or guanidine derivative to form the pyrimidine ring, resulting in the thiazolopyrimidine core.

    Introduction of Substituents: The various substituents, such as the nitrophenyl group, ethyl group, and methyl group, are introduced through nucleophilic substitution or electrophilic aromatic substitution reactions.

    Esterification: The final step involves the esterification of the carboxylic acid group with isopropanol to yield the desired ester compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl 2-ethyl-7-methyl-5-(3-nitrophenyl)-3-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) can be used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are commonly used.

Major Products

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Propan-2-yl 2-ethyl-7-methyl-5-(3-nitrophenyl)-3-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of propan-2-yl 2-ethyl-7-methyl-5-(3-nitrophenyl)-3-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of cellular receptors, leading to changes in cell signaling.

    Disrupting Cellular Processes: Affecting processes such as DNA replication, protein synthesis, or cell division.

Comparison with Similar Compounds

Similar Compounds

    Thiazolopyrimidine Derivatives: Compounds with similar thiazolopyrimidine cores but different substituents.

    Nitrophenyl Derivatives: Compounds with nitrophenyl groups but different core structures.

Uniqueness

Propan-2-yl 2-ethyl-7-methyl-5-(3-nitrophenyl)-3-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is unique due to its specific combination of substituents and the resulting chemical properties

Properties

Molecular Formula

C19H21N3O5S

Molecular Weight

403.5 g/mol

IUPAC Name

propan-2-yl 2-ethyl-7-methyl-5-(3-nitrophenyl)-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C19H21N3O5S/c1-5-14-17(23)21-16(12-7-6-8-13(9-12)22(25)26)15(18(24)27-10(2)3)11(4)20-19(21)28-14/h6-10,14,16H,5H2,1-4H3

InChI Key

LFEPLMKZOTYFFP-UHFFFAOYSA-N

Canonical SMILES

CCC1C(=O)N2C(C(=C(N=C2S1)C)C(=O)OC(C)C)C3=CC(=CC=C3)[N+](=O)[O-]

Origin of Product

United States

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